molecular formula C6H12O B1630360 5-Hexen-1-ol CAS No. 821-41-0

5-Hexen-1-ol

Cat. No.: B1630360
CAS No.: 821-41-0
M. Wt: 100.16 g/mol
InChI Key: UIZVMOZAXAMASY-UHFFFAOYSA-N
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Description

5-Hexen-1-ol: is an organic compound with the molecular formula C6H12O . It is a colorless liquid with a characteristic odor and is known for its role as a building block in synthetic chemistry. The compound is also referred to as 1-Hexen-6-ol or Hex-5-en-1-ol . Its structure consists of a six-carbon chain with a double bond between the fifth and sixth carbon atoms and a hydroxyl group attached to the first carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hexen-1-ol can be synthesized through various methods. One common method involves the reaction of 6-bromo-1-hexene with potassium acetate in the presence of a catalyst such as tetrabutylammonium bromide . The reaction is carried out in an acetonitrile solvent and heated to facilitate the reaction. After the reaction, the mixture is cooled, and the product is extracted and purified .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1,5-hexadiene followed by hydrogenation . This method involves the addition of a formyl group to the double bond of 1,5-hexadiene, followed by the reduction of the formyl group to a hydroxyl group .

Chemical Reactions Analysis

Types of Reactions: 5-Hexen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The double bond can be reduced to form hexanol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Hexanal or hexanoic acid.

    Reduction: Hexanol.

    Substitution: 6-bromo-1-hexene.

Scientific Research Applications

Chemistry: 5-Hexen-1-ol is used as a building block in synthetic chemistry. It is involved in the synthesis of various compounds, including tetrahydropyran through phenylselenoetherification .

Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also studied for its potential antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. It is also used as an intermediate in the synthesis of other chemicals .

Comparison with Similar Compounds

Uniqueness: 5-Hexen-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to undergo cyclization to form tetrahydropyran is a notable feature that distinguishes it from other similar compounds .

Properties

IUPAC Name

hex-5-en-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZVMOZAXAMASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2074950
Record name 5-Hexen-1-ol
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Molecular Weight

100.16 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless liquid; Green aroma
Record name 5-Hexen-1-ol
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Record name 5-Hexenol
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Solubility

Soluble in water and most fixed oils, Soluble (in ethanol)
Record name 5-Hexenol
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Density

0.845-0.849
Record name 5-Hexenol
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CAS No.

821-41-0
Record name 5-Hexen-1-ol
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Record name 5-Hexen-1-ol
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Record name 5-Hexen-1-ol
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Record name 5-Hexen-1-ol
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Synthesis routes and methods

Procedure details

The tube reactor was first charged with 10 g of the catalyst from Example 1 and subsequently heated to the desired temperature (450° C.). On reaching a constant temperature, a defined volume flow (1.95 ml/min) of the liquefied starting material (mixture of 80% by weight of hexanediol and 20% by weight of water) in the double-wall dropping funnel was conveyed by means of the metering pump through the vaporizer and superheater tube into the reactor. The temperature was regulated so as to ensure isothermal operating conditions. After leaving the reactor, the gaseous reaction product was condensed in the condenser and the downstream cold trap, collected in the interchangeable receiver and subsequently analyzed by means of gas chromatography and 1H-NMR spectroscopy. In the example described, 34% by weight of 5-hexen-1-ol plus 28% by weight of unreacted 1,6-hexanediol were obtained, which corresponds to a selectivity of 77.9 mol % and a conversion of 64.9%. This gives, as a measure of the catalyst output, a space-time yield of 40.28 mol of 5-hexen-1-ol per liter of catalyst volume and hour.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 5-Hexen-1-ol?

A1: this compound has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and infrared (IR) spectroscopy. [, , ] These techniques provide information about the compound's structure, including the presence of specific functional groups and the arrangement of atoms within the molecule.

Q3: Can this compound be incorporated into polymers?

A3: Yes, this compound can be incorporated into various polymers, including polyethylene and polypropylene. [, , , , ] This is typically achieved through copolymerization with other monomers like ethylene or propylene.

Q4: How does the incorporation of this compound affect the properties of polyethylene?

A4: Incorporating this compound into polyethylene can modify its properties, making it more hydrophilic. [, ] This is because the hydroxyl group of this compound increases the polarity of the polymer chain.

Q5: Can the arrangement of this compound within a polypropylene copolymer be controlled?

A5: Yes, research suggests that the arrangement of this compound units within a polypropylene copolymer can be influenced by the catalyst used during polymerization. [, ] For instance, certain ansa-zirconocene catalysts can lead to the preferential incorporation of this compound at specific locations within the polymer chain.

Q6: What is the role of this compound in polypropylene/silica nanocomposites?

A6: Research indicates that in polypropylene/silica nanocomposites, poly(this compound-co-propylene) acts as a compatibilizer, enhancing the interaction between the polypropylene matrix and the silica filler. [] This enhanced interaction leads to improved dispersion of the silica nanoparticles and positively impacts the mechanical properties of the nanocomposite.

Q7: What are the mechanical properties of poly(this compound-co-propylene)?

A7: Poly(this compound-co-propylene) demonstrates unique mechanical properties, including a potential for high tensile strength. [, ] This is attributed to the altered amorphous structure of the copolymer compared to polypropylene or poly(1-hexene-co-propylene).

Q8: Can this compound be used in organic synthesis?

A8: Yes, the terminal alkene in this compound can participate in various reactions, making it a useful starting material for synthesizing more complex molecules. [, , , , , ] For example, it can undergo cyclization reactions to form cyclic ethers like tetrahydropyrans and tetrahydrofurans.

Q9: What type of reactions can this compound undergo in the presence of thallium triacetate?

A9: this compound undergoes cyclization reactions in the presence of thallium triacetate. [] Depending on the reaction conditions, different cyclic ether products, like tetrahydrofurans and tetrahydropyrans, can be formed.

Q10: How does the reactivity of this compound with thallium triacetate differ from that of other alkenols?

A10: The position of the double bond in the alkenol influences the regioselectivity of the cyclization reaction with thallium triacetate. [] For instance, terminal alkenols like this compound lead to the formation of six-membered cyclic ethers, while internal alkenols might yield five-membered rings.

Q11: What is the role of Platinum(II) catalysts in reactions involving this compound?

A11: Platinum(II) catalysts, often in combination with silver salts, can promote the annulation of 5-methyl-5-hexen-1-ol, a derivative of this compound, with aldehydes. [, ] This reaction results in the formation of substituted tetrahydropyrans. The Platinum(II) catalyst facilitates alkene isomerization and subsequent Prins-type cyclization.

Q12: Can this compound be used as an initiator in ring-opening polymerization?

A12: Yes, this compound can act as an initiator in the ring-opening polymerization of cyclic esters like ε-caprolactone. [, , ] This allows for the synthesis of end-functionalized polyesters.

Q13: What is known about the stability of this compound?

A13: While specific stability data for this compound might be limited in the provided research, it is an alcohol and an alkene, suggesting it could be susceptible to oxidation or polymerization under certain conditions. [] Proper storage and handling are crucial.

Q14: Are there alternatives to this compound in specific applications?

A14: Depending on the application, alternative compounds with similar functionalities, such as other alkenols or functionalized alkenes, could be considered. [, , ] The choice would depend on the specific requirements of the reaction or application.

Q15: What are potential areas for future research on this compound?

A15: Future research could explore:

  • Developing new catalytic systems for more efficient and selective reactions involving this compound. [, ]
  • Investigating the impact of different polymerization conditions on the properties of copolymers containing this compound. [, ]
  • Exploring the use of this compound in the synthesis of novel polymers with tailored properties for specific applications. [, ]

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